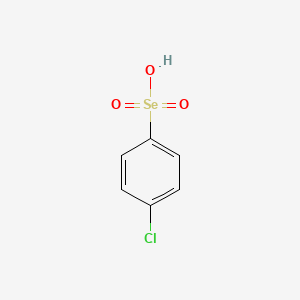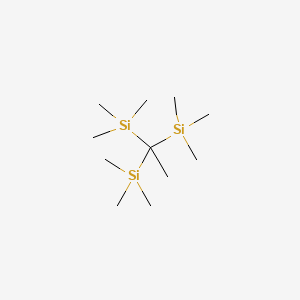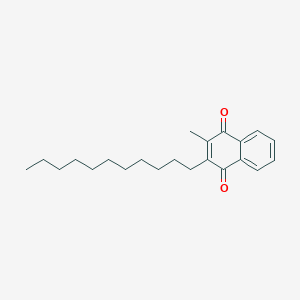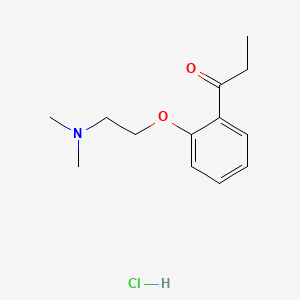
Propiophenone, 2'-(2-(dimethylamino)ethoxy)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propiophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride is a chemical compound with the molecular formula C15H24ClNO2. It is a derivative of propiophenone, characterized by the presence of a dimethylaminoethoxy group attached to the phenyl ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde. The reaction is carried out in the presence of concentrated hydrochloric acid and ethanol under reflux conditions. The resulting product is then purified through recrystallization using ethanol and acetone .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Propiophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles, such as halides and amines, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Propiophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of Propiophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its binding to receptors and enzymes, leading to various biological effects. The compound can modulate the activity of ion channels and neurotransmitter receptors, which contributes to its pharmacological properties .
Comparación Con Compuestos Similares
Similar Compounds
- Propiophenone, 2’-(2-(diethylamino)ethoxy)-, hydrochloride
- 3-(Dimethylamino)propiophenone hydrochloride
- 2-(Ethylamino)propiophenone hydrochloride
Uniqueness
Propiophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride is unique due to the presence of the dimethylaminoethoxy group, which imparts specific chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound in various research applications .
Propiedades
Número CAS |
20808-94-0 |
|---|---|
Fórmula molecular |
C13H20ClNO2 |
Peso molecular |
257.75 g/mol |
Nombre IUPAC |
1-[2-[2-(dimethylamino)ethoxy]phenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-4-12(15)11-7-5-6-8-13(11)16-10-9-14(2)3;/h5-8H,4,9-10H2,1-3H3;1H |
Clave InChI |
ZRLDESDACJRMML-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=CC=C1OCCN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


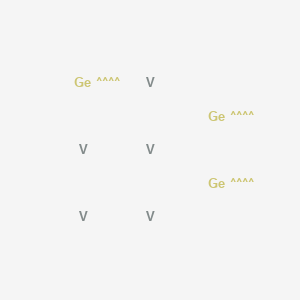
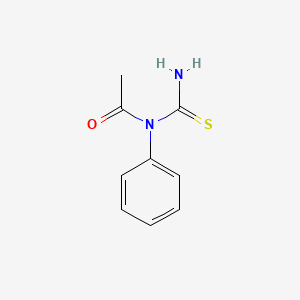

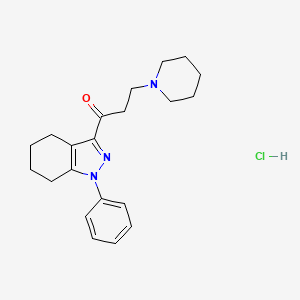
![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone](/img/structure/B14714196.png)
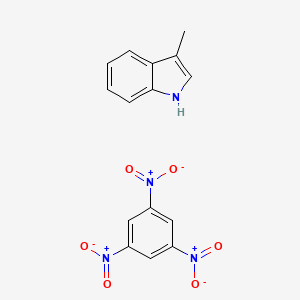
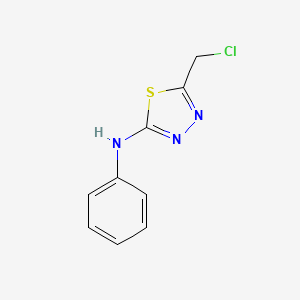
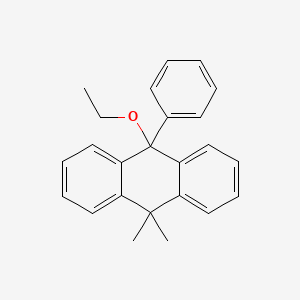
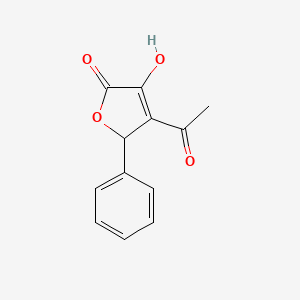
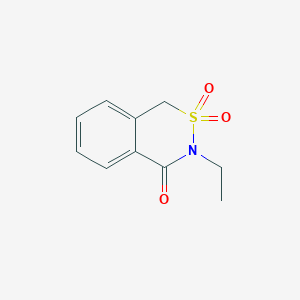
![3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione](/img/structure/B14714224.png)
